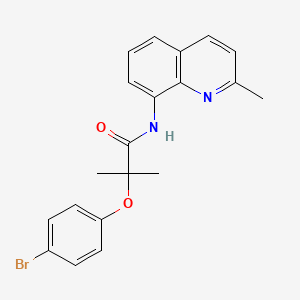![molecular formula C29H35N5O3 B11461933 N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pyridine-2-carboxamide](/img/structure/B11461933.png)
N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, with the chemical formula C24H21N5O2S, is a mouthful to pronounce but holds intriguing properties. Let’s break it down:
Name: N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)pyridine-2-carboxamide
Molecular Weight: 443.531 g/mol
CAS Number: 306959-01-3
Preparation Methods
Synthetic Routes:: While detailed synthetic routes for this specific compound are scarce, we can explore related imidazole-containing compounds. For instance, Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole . direct synthesis methods for our compound remain elusive.
Industrial Production:: Unfortunately, industrial-scale production methods are not well-documented. Researchers often access this compound through specialized suppliers due to its rarity.
Chemical Reactions Analysis
Reactivity::
Oxidation: Limited information exists, but potential oxidation reactions could occur.
Reduction: Again, data is sparse, but reduction pathways might be explored.
Substitution: The amide and pyridine moieties suggest susceptibility to substitution reactions.
Amide Formation: Cyclopentylcarbamoyl chloride or cyclohexylcarbamoyl chloride with appropriate amines.
Pyridine Ring Formation: Cyclization of the pyridine precursor.
Oxidation/Reduction: Standard reagents (e.g., oxidizing agents like KMnO4 or reducing agents like LiAlH4).
Major Products:: The compound’s reactivity likely leads to various derivatives, but specific products remain uncharted.
Scientific Research Applications
Chemistry::
Building Block: Researchers use it as a building block for more complex molecules.
Pharmacophore Exploration: Its unique structure may serve as a pharmacophore scaffold.
Antibacterial Potential: Similar imidazole-containing compounds exhibit anti-tubercular activity.
Targeting Pathways: Investigate its effects on cellular pathways.
Mechanism of Action
The precise mechanism remains elusive. exploring molecular targets and pathways could unveil its effects.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare it to related pyrazole-based structures. Further research may reveal its distinctiveness.
Properties
Molecular Formula |
C29H35N5O3 |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C29H35N5O3/c1-21-25(27(36)34(32(21)2)23-15-5-3-6-16-23)33(26(35)24-17-9-12-20-30-24)29(18-10-4-11-19-29)28(37)31-22-13-7-8-14-22/h3,5-6,9,12,15-17,20,22H,4,7-8,10-11,13-14,18-19H2,1-2H3,(H,31,37) |
InChI Key |
ORFNSIYSXDLCCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C(=O)C3=CC=CC=N3)C4(CCCCC4)C(=O)NC5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dimethoxyphenyl)-7-(pyridin-3-yl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11461851.png)
![N-[4-ethoxy-3-methoxy-5-(prop-2-en-1-yl)benzyl]prop-2-en-1-amine](/img/structure/B11461856.png)
![2-(4-Bromophenyl)-5-[(4-iodobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11461857.png)
![1-(3-fluorophenyl)-7-(7-methoxy-1,3-benzodioxol-5-yl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11461859.png)
![2-{[5-(3,4-Dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone](/img/structure/B11461868.png)
![2-(4-Methylpiperidin-1-yl)-5-(pyridin-4-yl)-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B11461870.png)
![3-chloro-N-{N'-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1H-indol-3-yl)ethyl]carbamimidoyl}benzamide](/img/structure/B11461888.png)
![7-phenyl-14-propan-2-yl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11461900.png)
![7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11461905.png)
![4-amino-N-[2-({5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11461907.png)
![N-[1-cyclohexyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide](/img/structure/B11461908.png)
![N-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}acetamide](/img/structure/B11461914.png)
![N-cyclohexyl-1-[(thiophen-2-ylacetyl)(thiophen-2-ylmethyl)amino]cyclohexanecarboxamide](/img/structure/B11461922.png)

